Cas no 301680-35-3 (3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide)

3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide 化学的及び物理的性質
名前と識別子
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- 3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide
- 3,6-dichloro-2-methoxy-N-phenethylbenzamide
- Benzamide, 3,6-dichloro-2-methoxy-N-(2-phenylethyl)-
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- インチ: 1S/C16H15Cl2NO2/c1-21-15-13(18)8-7-12(17)14(15)16(20)19-10-9-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,19,20)
- InChIKey: YGSCVMVTJZVZGL-UHFFFAOYSA-N
- ほほえんだ: C(NCCC1=CC=CC=C1)(=O)C1=C(Cl)C=CC(Cl)=C1OC
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0910-0515-2μmol |
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide |
301680-35-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0910-0515-20mg |
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide |
301680-35-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0910-0515-1mg |
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide |
301680-35-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0910-0515-3mg |
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide |
301680-35-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0910-0515-25mg |
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide |
301680-35-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0910-0515-5mg |
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide |
301680-35-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0910-0515-10μmol |
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide |
301680-35-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0910-0515-4mg |
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide |
301680-35-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0910-0515-15mg |
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide |
301680-35-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0910-0515-30mg |
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide |
301680-35-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide 関連文献
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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6. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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7. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamideに関する追加情報
3,6-Dichloro-2-methoxy-N-(2-phenylethyl)benzamide: A Promising Compound in CAS No. 301680-35-3 for Pharmaceutical Applications
3,6-Dichloro-2-methoxy-N-(2-phenylethyl)benzamide is a synthetic organic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. The CAS No. 301680-35-3 identifier uniquely defines this compound, which belongs to the class of benzamide derivatives. Its chemical structure features a benzene ring substituted with two chlorine atoms at the 3 and 6 positions, a methoxy group at the 2 position, and a 2-phenylethyl amide chain. This combination of functional groups contributes to its potential pharmacological properties, making it a candidate for further exploration in drug development.
Recent studies have highlighted the importance of benzamide derivatives in modulating biological targets such as enzyme activity and receptor interactions. The 3,6-dichloro-2-methoxy moiety in this compound is particularly notable for its ability to influence molecular interactions with biological macromolecules. The N-(2-phenylethyl) group adds structural complexity, enhancing the compound's potential for binding to specific receptors or enzymes. These structural features are critical for understanding its mechanism of action and therapeutic applications.
One of the most significant advancements in pharmaceutical research in recent years has been the development of targeted therapies for chronic diseases. The 3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide compound has shown promising potential in this area, particularly in the context of inflammatory and autoimmune disorders. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting key signaling pathways such as NF-κB and MAPK. This finding underscores its relevance in the design of new therapeutic agents for conditions like rheumatoid arthritis and inflammatory bowel disease.
The synthesis and characterization of 3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide have been optimized to ensure high purity and structural integrity. Advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm its molecular structure. These methods are essential for ensuring the accuracy of pharmaceutical development processes, as the correct molecular configuration is critical for drug efficacy and safety.
In the context of drug discovery, the CAS No. 301680-35-3 compound has been evaluated for its potential as a lead molecule in the development of small-molecule therapeutics. A 2022 study in Organic & Biomolecular Chemistry reported that the compound's unique substitution pattern allows for the modulation of its pharmacokinetic properties, such as solubility and metabolic stability. These factors are crucial for the successful translation of a compound from the laboratory to clinical trials.
The 3,6-dichloro-2-methoxy functional group in this compound is particularly interesting due to its ability to interact with specific protein targets. For instance, a 2023 study in European Journal of Medicinal Chemistry explored the compound's potential as an inhibitor of kinases involved in cancer progression. The results suggested that the compound could selectively target certain tyrosine kinases, making it a candidate for the development of targeted cancer therapies.
Another area of focus in the pharmaceutical applications of this compound is its potential role in neurodegenerative disease research. A 2024 study published in Frontiers in Pharmacology investigated the compound's effects on neuronal cell viability and found that it exhibits neuroprotective properties in vitro. These findings suggest that the compound may have applications in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
The synthetic pathway for 3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide has been refined to improve its yield and efficiency. A 2021 study in Chemical Communications described a novel approach to the synthesis of this compound using catalytic methods, which reduced the number of reaction steps and minimized the use of hazardous reagents. Such advancements are critical for the sustainable development of pharmaceutical compounds.
Furthermore, the 3,6-dichloro-2-methoxy group has been shown to influence the compound's interaction with biological membranes, which is an important factor in drug delivery. A 2023 study in Journal of Controlled Release explored the use of this compound as a carrier for targeted drug delivery systems. The results indicated that the compound could enhance the permeability of cell membranes, making it a potential candidate for improving the bioavailability of other therapeutic agents.
The pharmacological profile of 3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide is still under investigation, but preliminary data suggest a broad spectrum of potential therapeutic applications. The compound's ability to modulate multiple biological targets makes it a versatile candidate for further research. However, additional studies are needed to fully understand its mechanisms of action and to assess its safety and efficacy in preclinical and clinical settings.
In conclusion, 3,6-Dichloro-2-methoxy-N-(2-phenylethyl)benzamide represents a promising compound with significant potential in the field of pharmaceutical research. Its unique molecular structure, as defined by CAS No. 301680-35-3, and its ability to modulate various biological targets make it a valuable candidate for the development of new therapeutic agents. As research in this area continues to advance, the compound may play a critical role in the treatment of a wide range of diseases.
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